molecular formula C3H7O4P B3326514 (2S,3R)-3-Methyloxiran-2-ylphosphonic acid CAS No. 26017-03-8

(2S,3R)-3-Methyloxiran-2-ylphosphonic acid

Cat. No. B3326514
CAS RN: 26017-03-8
M. Wt: 138.06 g/mol
InChI Key: YMDXZJFXQJVXBF-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Methyloxiran-2-ylphosphonic acid, also known as MOA-2, is a phosphonic acid compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, and is commonly used in organic synthesis and in the development of new pharmaceuticals.

Mechanism of Action

(2S,3R)-3-Methyloxiran-2-ylphosphonic acid is believed to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for the replication of retroviruses such as HIV-1. This compound has also been shown to inhibit the activity of the herpes simplex virus DNA polymerase, which is necessary for the replication of the virus.
Biochemical and Physiological Effects:
(2S,3R)-3-Methyloxiran-2-ylphosphonic acid has been shown to exhibit various biochemical and physiological effects. In addition to its antiviral activity, this compound has been shown to possess antibiotic and antitumor properties. (2S,3R)-3-Methyloxiran-2-ylphosphonic acid has also been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (2S,3R)-3-Methyloxiran-2-ylphosphonic acid in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using (2S,3R)-3-Methyloxiran-2-ylphosphonic acid is its relatively high cost compared to other chiral building blocks.

Future Directions

There are several future directions for research involving (2S,3R)-3-Methyloxiran-2-ylphosphonic acid. One area of interest is the development of new antiviral drugs based on the structure of (2S,3R)-3-Methyloxiran-2-ylphosphonic acid. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, the synthesis of new derivatives of (2S,3R)-3-Methyloxiran-2-ylphosphonic acid may lead to the development of more potent and selective compounds for use in various applications.

Scientific Research Applications

One of the primary applications of (2S,3R)-3-Methyloxiran-2-ylphosphonic acid is in the field of organic synthesis. This compound has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. Additionally, (2S,3R)-3-Methyloxiran-2-ylphosphonic acid has been shown to exhibit potent antiviral activity against several viruses, including HIV-1 and herpes simplex virus.

properties

IUPAC Name

[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDXZJFXQJVXBF-GBXIJSLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](O1)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Methyloxiran-2-ylphosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Methyloxiran-2-ylphosphonic acid
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(2S,3R)-3-Methyloxiran-2-ylphosphonic acid
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(2S,3R)-3-Methyloxiran-2-ylphosphonic acid
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Reactant of Route 6
(2S,3R)-3-Methyloxiran-2-ylphosphonic acid

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